molecular formula C9H7ClN2 B3322566 2-(Chloromethyl)-1,8-naphthyridine CAS No. 147936-69-4

2-(Chloromethyl)-1,8-naphthyridine

Cat. No.: B3322566
CAS No.: 147936-69-4
M. Wt: 178.62 g/mol
InChI Key: YCMDRYLZAAZCNW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,8-naphthyridine is a heterocyclic organic compound that features a naphthyridine ring system with a chloromethyl group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,8-naphthyridine typically involves the chloromethylation of 1,8-naphthyridine. One common method includes the reaction of 1,8-naphthyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitates the formation of the chloromethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 2-formyl-1,8-naphthyridine or 2-carboxy-1,8-naphthyridine.

    Reduction: Formation of 2-methyl-1,8-naphthyridine.

Scientific Research Applications

2-(Chloromethyl)-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1,8-naphthyridine is unique due to its specific naphthyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Properties

IUPAC Name

2-(chloromethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMDRYLZAAZCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-1,8-naphthyridine (Chem. Pharm. Bull., 19, 1857 (1971)), N-chlorosuccinimide (1.1 equivalent), and a catalytic amount of benzoylperoxide in CCl4 were irradiated at reflux with a 225 watt lamp for 5 hours. After cooling, the solid was filtered and the filtrate evaporated to dryness. The crude residue was chromatographed to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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